molecular formula C16H16ClNO2 B5571950 N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B5571950
M. Wt: 289.75 g/mol
InChI Key: LPSLPISXUOSNMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves several key steps, including acetylation, esterification, and ester interchange. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange, yielding high product yields and providing insights into the synthesis process of similar compounds (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been thoroughly analyzed using various techniques such as IR and MS spectroscopy. For instance, the study of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide reveals non-planar discrete molecules, highlighting the structural diversity within the acetamide family and providing a foundation for analyzing N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide's structure (Davis & Healy, 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives are influenced by their molecular structure. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases the compound's reactivity and potential for producing azo disperse dyes, indicating a wide range of chemical behaviors and reactions that N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide could also exhibit (Qun-feng, 2008).

Physical Properties Analysis

The physical properties of compounds in the acetamide family, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide provide valuable data on these properties, which can be used to infer the physical characteristics of N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide (Davis & Healy, 2010).

Scientific Research Applications

Metabolism and Environmental Fate

Research has focused on understanding the metabolism of chloroacetamide herbicides in both human and rat liver microsomes. Studies by Coleman et al. (2000) have shown that these herbicides undergo complex metabolic pathways that could lead to the formation of DNA-reactive compounds. This research highlights the enzymes responsible for the metabolism of these compounds, such as CYP3A4 and CYP2B6, which are crucial for assessing potential human health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Adsorption and Efficacy

The adsorption, mobility, and efficacy of these herbicides in soil and their interaction with environmental factors have been studied to predict their environmental behavior. Research indicates that these properties are influenced by soil composition, including organic matter and clay content. Peter and Weber (1985) found that adsorption is positively correlated with organic matter and clay content, impacting herbicidal activity (Peter & Weber, 1985).

Mechanism of Action and Biodegradation

The mechanism of action and biodegradation pathways of chloroacetamide herbicides are also areas of significant research interest. Studies have investigated how these compounds are broken down in the environment and by microbial action. The work by Wang et al. (2015) on the N-deethoxymethylation of acetochlor by Rhodococcus sp. reveals the enzymatic processes involved in the biodegradation of such compounds, providing insight into potential environmental remediation strategies (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Photodegradation

The photodegradation of metolachlor in water, as studied by Kochany and Maguire (1994), demonstrates the chemical's stability and degradation patterns under sunlight exposure. This research is vital for understanding the persistence of chloroacetamide herbicides in aquatic environments and their potential impact on water quality (Kochany & Maguire, 1994).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-7-8-13(10-14(11)17)18-16(19)9-12-5-3-4-6-15(12)20-2/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSLPISXUOSNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide

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